2-(4-CHLOROPHENOXY)-1-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenoxy group and a trimethoxybenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to form 2-(4-chlorophenoxy)ethanol.
Formation of the Piperazine Intermediate: The next step involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form 4-(3,4,5-trimethoxybenzoyl)piperazine.
Coupling of Intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the piperazine intermediate under appropriate reaction conditions, such as the presence of a dehydrating agent like thionyl chloride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.
2-(4-Chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-amine: A similar compound with an amine group instead of a ketone group.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25ClN2O6 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H25ClN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)25-10-8-24(9-11-25)20(26)14-31-17-6-4-16(23)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
QIXDXOOPXMVAKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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